

1-(Chlorosulfonyl)pyrrolidin-3-yl Acetate: Technical Profile & Application Guide

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Compound of Interest

Compound Name: *1-(Chlorosulfonyl)pyrrolidin-3-yl
acetate*

CAS No.: *2241140-26-9*

Cat. No.: *B2774404*

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Chemical Identity & Core Properties

This compound functions as a "soft" electrophile carrier, specifically designed to introduce the 3-acetoxypyrrolidine-1-sulfonyl moiety into nucleophilic substrates (amines, alcohols) under mild conditions.

Property	Specification
IUPAC Name	1-(Chlorosulfonyl)pyrrolidin-3-yl acetate
CAS Number	2241140-26-9
Molecular Formula	C ₆ H ₁₀ ClNO ₄ S
Molecular Weight	227.67 g/mol
Physical State	Colorless to pale yellow viscous liquid
Solubility	Soluble in DCM, THF, EtOAc, Acetonitrile; Reacts with water/alcohols
Stability	Moisture sensitive; Hydrolyzes to release HCl and sulfamic acid derivatives

Synthesis & Production Logic

The synthesis of **1-(chlorosulfonyl)pyrrolidin-3-yl acetate** follows a nucleophilic substitution pathway where the secondary amine of the pyrrolidine core attacks a sulfur(VI) electrophile.

Mechanistic Pathway

The reaction typically employs sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid (ClSO₃H). The choice of reagent dictates the impurity profile. Sulfuryl chloride is preferred for scale-up due to the volatility of byproducts (SO₂, HCl), whereas chlorosulfonic acid requires careful quenching.

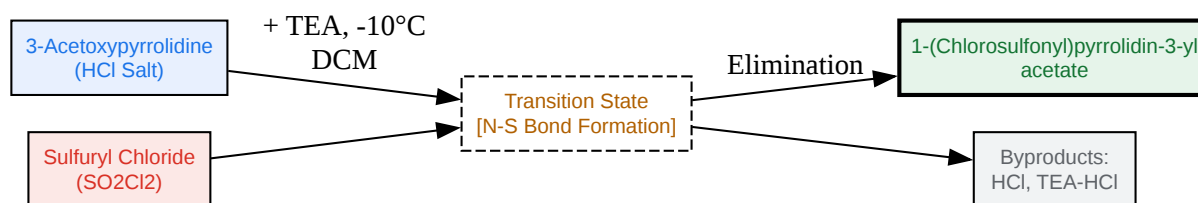
Optimized Protocol (Standard Laboratory Scale):

- Precursor: 3-Acetoxypyrrolidine hydrochloride.
- Solvent System: Anhydrous Dichloromethane (DCM) is critical to prevent hydrolysis.
- Base: Triethylamine (TEA) or DIPEA acts as an HCl scavenger.
- Temperature Control: Reaction must be initiated at -78°C to 0°C to prevent bis-sulfonylation or thermal decomposition.

Step-by-Step Methodology:

- Suspend 3-acetoxypyrrolidine HCl (1.0 eq) in anhydrous DCM under N₂ atmosphere.
- Add Sulfuryl Chloride (1.1 eq) dropwise at -10°C.
- Slowly add TEA (2.2 eq) over 30 minutes. Note: Exothermic reaction.
- Allow to warm to RT and stir for 2 hours.
- Workup: Wash rapidly with ice-cold 1M HCl (to remove amine salts) followed by cold brine. Dry over MgSO₄ and concentrate in vacuo.
- Purification: Flash chromatography is rarely stable; use crude if purity >90%, or recrystallize if solid (enantiomeric forms are often solids).

Visual Synthesis Workflow



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Figure 1: Synthetic pathway via sulfuryl chloride mediated N-sulfonylation.

Reactivity Profile & Mechanism of Action

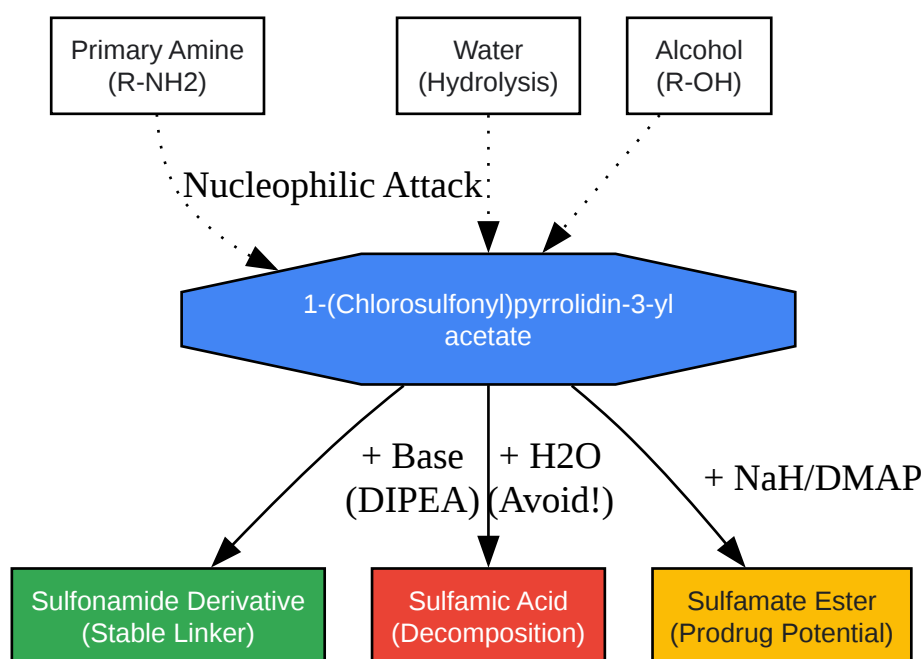
As a sulfamoyl chloride, this compound is less reactive than simple alkyl sulfonyl chlorides (like mesyl chloride) due to the electron-donating nature of the nitrogen lone pair into the sulfonyl group, which stabilizes the S-Cl bond. However, it remains a potent electrophile.

Key Reaction Pathways

- Sulfonamide Formation (Aminolysis):
 - Substrate: Primary or secondary amines.

- Mechanism: SN2-like attack at Sulfur.
- Utility: Creating urea-surrogates (sulfonylureas) or specific enzyme inhibitors.
- Sulfonate Formation (Alcoholysis):
 - Substrate: Alcohols/Phenols.
 - Condition: Requires strong base (NaH) or catalysis (DMAP).
- Hydrolysis (Decomposition):
 - In the presence of water, it degrades to 1-sulfonylpyrrolidin-3-yl acetate (a sulfamic acid), which is highly acidic and non-reactive for further coupling.

Reactivity Diagram



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Figure 2: Divergent reactivity pathways based on nucleophile choice.

Applications in Drug Discovery

This compound is a "building block" used to introduce the pyrrolidine pharmacophore linked via a sulfonyl group.

- **Solubility Enhancement:** The pyrrolidine ring (especially if the acetate is hydrolyzed to a hydroxyl later) improves aqueous solubility compared to phenyl-sulfonyl analogs.
- **Rigid Linker:** The cyclic amine provides a constrained geometry, unlike flexible diethylamine-sulfonyl analogs, potentially improving binding selectivity in protein pockets.
- **Protease Inhibitors:** Sulfonyl moieties often mimic the transition state of peptide hydrolysis or interact with the catalytic zinc/serine in enzymes (e.g., DPP-4, MMPs).

Experimental Tip: If the target molecule requires a free hydroxyl group at the pyrrolidine-3 position, perform the sulfonylation with the acetate intact, then deprotect (hydrolyze) the acetate using LiOH/MeOH in the final step. This prevents side reactions at the hydroxyl group during sulfonylation.

Safety & Handling Protocols

This compound is a corrosive lachrymator. Strict adherence to safety protocols is non-negotiable.

- **Hazard Class:** Skin Corr. 1B (Causes severe skin burns and eye damage).
- **Storage:** Store at 2–8°C under Argon/Nitrogen. Moisture sensitive.
- **Spill Management:** Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak base (Sodium Bicarbonate) only after dilution in organic solvent.

References

- Sigma-Aldrich. Product Specification: **1-(Chlorosulfonyl)pyrrolidin-3-yl acetate**. Catalog No. ENAH2C557468.
- GuideChem. CAS 2241140-26-9 Chemical Properties and Safety Data.
- PubChem. Compound Summary: Sulfonyl Chlorides (General Class). National Library of Medicine.

- Spillane, W. J. (2018). Sulfamoyl Chlorides: Synthesis and Reactivity. Chemical Reviews.
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